molecular formula C3H2BF3KNS B15300085 Potassium trifluoro(thiazol-5-yl)borate

Potassium trifluoro(thiazol-5-yl)borate

Cat. No.: B15300085
M. Wt: 191.03 g/mol
InChI Key: MLNBBCSLEQXUPG-UHFFFAOYSA-N
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Description

Potassium trifluoro(thiazol-5-yl)borate is a potassium salt of a trifluoroborate anion containing a thiazole heterocycle. Thiazole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, such as antibiotics and kinase inhibitors . These salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity compared to boronic acids .

The molecular formula of this compound is inferred as C₃H₂BF₃KNS (calculated molecular weight: 189.03 g/mol). The thiazole ring introduces sulfur and nitrogen atoms, which may enhance electronic diversity for catalytic applications or drug design.

Properties

Molecular Formula

C3H2BF3KNS

Molecular Weight

191.03 g/mol

IUPAC Name

potassium;trifluoro(1,3-thiazol-5-yl)boranuide

InChI

InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-2-9-3;/h1-2H;/q-1;+1

InChI Key

MLNBBCSLEQXUPG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=CS1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(thiazol-5-yl)borate typically involves the reaction of thiazole derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction. The general reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Crystallization or recrystallization techniques to obtain pure compounds

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to ensure product purity and consistency

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(thiazol-5-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum, or nickel catalysts for substitution reactions

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted thiazole derivatives.

Scientific Research Applications

Potassium trifluoro(thiazol-5-yl)borate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(thiazol-5-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming stable boron-carbon bonds. The pathways involved include:

    Transmetalation: Transfer of the boron group to a metal catalyst, facilitating the formation of new chemical bonds.

    Oxidative Addition: The boron group undergoes oxidative addition to form reactive intermediates.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of potassium trifluoro(thiazol-5-yl)borate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Ring Key Functional Groups Stability Notes
This compound C₃H₂BF₃KNS 189.03 (calculated) Thiazole (C₃H₃NS) S, N atoms High hydrolytic stability*
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate C₄H₅BF₃KN₂ 188.002 Pyrazole (C₃H₄N₂) N-methyl group Moderate stability
Potassium 5-formylfuran-2-yltrifluoroborate C₅H₃BF₃KO₂ 194.98 Furan (C₄H₃O) Formyl (-CHO) group Sensitive to oxidation
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroborate C₆H₆BF₃KN₂O 219.03 Pyridine (C₅H₅N) Amino (-NH₂), methoxy (-OCH₃) Moderate thermal stability

*Stability inferred from electron-withdrawing sulfur in thiazole, which reduces electron density at boron, enhancing resistance to hydrolysis compared to furan or pyrazole derivatives .

Reactivity in Cross-Coupling Reactions

Potassium trifluoroborates are pivotal in Suzuki-Miyaura couplings due to their bench stability and controlled reactivity:

  • Pyrazole Derivatives : Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (Mol. Wt. 188.002) has been used in coupling with aryl chlorides, achieving yields >80% under palladium catalysis . The electron-donating methyl group on pyrazole moderates reactivity.
  • Thiazole-containing borates are hypothesized to improve coupling efficiency with electron-deficient aryl partners.
  • Furan Derivatives : Potassium 5-formylfuran-2-yltrifluoroborate is prone to oxidation due to the formyl group, limiting its use in oxidative conditions .

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